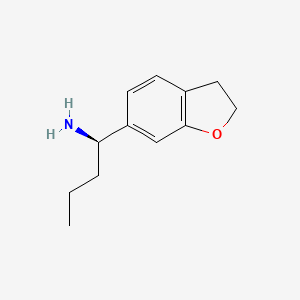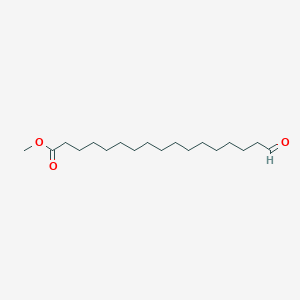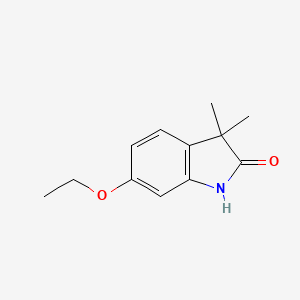
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Ethoxy-3,3-dimethylindolin-2-one can be achieved through several routes. One common method involves the acetylation of 6-ethoxyindolin-2-one with refluxing acetic anhydride to form 1-acetyl-6-ethoxyindolin-2-one. This intermediate is then methylated using methyliodide and butyllithium in hexamethylphosphoramide (HMPT) to yield 6-ethoxy-3,3-dimethylindolin-2-one . Another method involves the acetylation of 6-hydroxyindolin-2-one, followed by methylation and ethylation steps .
Chemical Reactions Analysis
6-Ethoxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, methyliodide, butyllithium, and ethyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of 1-acetyl-6-ethoxyindolin-2-one results in the formation of 6-ethoxy-3,3-dimethylindolin-2-one .
Scientific Research Applications
In medicinal chemistry, indolin-2-one derivatives, including 6-Ethoxy-3,3-dimethylindolin-2-one, have shown promise as acetylcholine esterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, these compounds have been evaluated for their cytotoxicity against human cancer cell lines, with some derivatives exhibiting strong anticancer activity . The compound’s unique structure also makes it a valuable scaffold for the development of new bioactive molecules .
Mechanism of Action
The mechanism of action of 6-Ethoxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where a decrease in acetylcholine levels is associated with cognitive decline .
Comparison with Similar Compounds
6-Ethoxy-3,3-dimethylindolin-2-one can be compared with other indolin-2-one derivatives, such as 1-benzyl-1H-1,2,3-triazole derivatives . While these compounds share a common indolin-2-one core, their unique substituents confer different biological activities and properties. For instance, some derivatives have been found to exhibit potent acetylcholine esterase inhibition, while others show strong cytotoxicity against cancer cell lines . The specific structure of 6-Ethoxy-3,3-dimethylindolin-2-one, with its ethoxy and dimethyl groups, contributes to its distinct chemical and biological properties .
Properties
CAS No. |
87234-61-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-ethoxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-4-15-8-5-6-9-10(7-8)13-11(14)12(9,2)3/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
HKWUUXHDZYJYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(C(=O)N2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


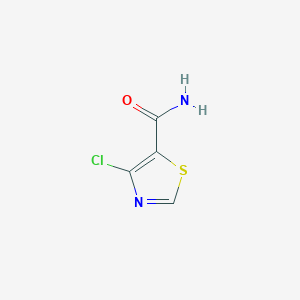
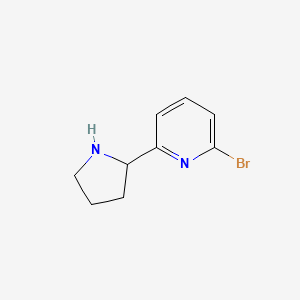
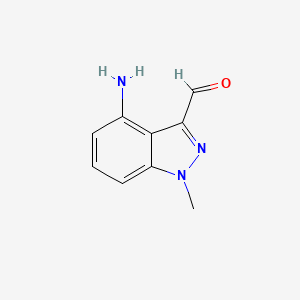
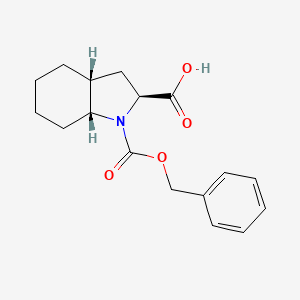
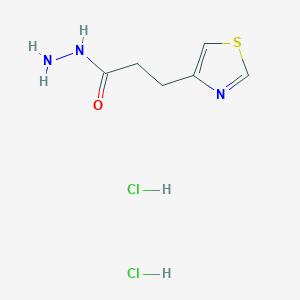



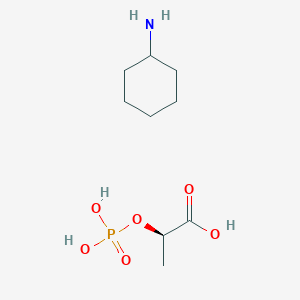
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)

